N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-13-6-7-14(20)11-15(13)21-17(26)12-28-19-23-22-18(16-5-4-10-27-16)25(19)24-8-2-3-9-24/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWWCTCACHHDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure
The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro-substituted aromatic ring : Enhances lipophilicity and may influence receptor binding.
- Furan and triazole moieties : Known for their diverse biological activities, including anticancer and antimicrobial properties.
- Pyrrole ring : Often associated with neuroactive and cytotoxic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrole moieties. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | A549 | 26.00 |
| Example 3 | HCT116 | 1.1 |
These values suggest that modifications to the structure can lead to enhanced potency against specific cancer types, indicating that this compound could exhibit similar or improved efficacy depending on its specific interactions with cellular targets .
Antimicrobial Activity
The presence of the triazole group in the compound has been linked to antifungal and antibacterial activities. Triazole derivatives are well-documented for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. Preliminary studies suggest that this compound may exhibit:
- Antifungal activity : Against strains such as Candida albicans.
- Antibacterial activity : Potential effectiveness against Gram-positive and Gram-negative bacteria.
The precise mechanisms remain under investigation but are believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Mechanistic Insights
The biological activity of this compound is likely multifaceted:
- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The aromatic systems may interact with various receptors or transporters, influencing drug uptake and efficacy.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Case Studies
Several case studies have explored the effects of structurally related compounds on cancer cell lines:
- Study on Pyrrole Derivatives : A study found that pyrrole-containing compounds exhibited significant apoptosis induction in MCF7 cells with IC50 values lower than 10 µM, suggesting a promising therapeutic index .
- Triazole Antifungal Study : Research demonstrated that triazole derivatives effectively inhibited Candida species with MIC values ranging from 0.5 to 8 µg/mL, showcasing their potential as antifungal agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis and evaluation of derivatives containing the triazole ring have shown promising results in inhibiting cancer cell growth. For instance, compounds similar to N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Case Study: Molecular Docking Studies
Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression. The binding affinities indicate that it may inhibit pathways crucial for tumor growth and metastasis. These findings warrant further investigation into its mechanism of action and potential for development into a therapeutic agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. In silico studies have shown that this compound can effectively bind to the active site of this enzyme, potentially leading to reduced inflammation in various models .
Antifungal Activity
Compounds with similar structures have demonstrated antifungal activity against several pathogenic fungi. The presence of the triazole moiety is particularly relevant as triazoles are well-known for their antifungal properties. Preliminary tests suggest that this compound may exhibit similar effects, making it a candidate for further exploration as an antifungal agent .
Further structural modifications could enhance its potency and selectivity against target enzymes or receptors.
In Vivo Studies
Conducting in vivo studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Combination Therapies
Exploring its use in combination with existing therapies could provide synergistic effects, particularly in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
